1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZDGWZYBNHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxymethoxy Protection of Phenol Derivatives
The methoxymethoxy (MOM) group is introduced via Williamson ether synthesis. For instance, treating 2,5-difluorophenol with methoxymethyl chloride in the presence of a base like potassium carbonate yields 2,5-difluoro-4-(methoxymethoxy)phenol. This step typically proceeds in anhydrous acetone or THF at reflux (60–80°C) for 6–12 hours, achieving yields of 80–85%. The MOM group serves dual purposes: it protects the hydroxyl group and directs electrophilic substitution to the ortho and para positions.
Regioselective Bromination
Bromination of the MOM-protected intermediate is achieved using electrophilic brominating agents. N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C selectively introduces bromine at the position para to the MOM group. For example, reacting 2,5-difluoro-4-(methoxymethoxy)phenol with NBS in the presence of a Lewis acid like FeCl3 produces this compound with 70–75% yield. Alternative brominating agents, such as bromine in acetic acid, are less favored due to reduced regioselectivity and side reactions.
Fluorination Techniques
Fluorine atoms are typically introduced via Balz-Schiemann reactions or halogen exchange. In one protocol, the brominated intermediate undergoes diazotization followed by treatment with hydrofluoric acid to replace specific hydrogen atoms with fluorine. However, this method risks over-fluorination and requires stringent temperature control (−10°C to 0°C). Recent advances utilize directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) to install fluorine at precise positions, achieving >90% regioselectivity.
Table 1: Representative Conditions for Sequential Halogenation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| MOM Protection | Methoxymethyl chloride, K2CO3, acetone, 70°C | 85 | |
| Bromination | NBS, FeCl3, CH2Cl2, 25°C | 75 | |
| Fluorination | LDA, Selectfluor®, THF, −78°C | 70 |
One-Pot Multistep Synthesis
Patents describing the synthesis of structurally analogous compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, highlight the efficiency of one-pot methodologies. Adapting these protocols, this compound can be synthesized via a telescoped process without isolating intermediates.
Friedel-Crafts Alkylation and Halogenation
In a representative procedure, 2,5-difluorophenol is reacted with methoxymethyl chloride under Friedel-Crafts conditions (AlCl3, CH2Cl2, 0°C). Subsequent in situ bromination using Br2 in the same reactor avoids intermediate purification, yielding the target compound in 65–70% overall yield. This method reduces solvent waste and processing time but requires precise stoichiometric control to minimize polybromination.
Reductive Dehalogenation Coupling
A novel approach involves reductive coupling of 1,4-dibromo-2,5-difluorobenzene with methoxymethanol in the presence of a palladium catalyst (Pd(PPh3)4) and zinc dust. This cross-coupling reaction proceeds at 80°C in DMF, affording the product in 60% yield. While less efficient than electrophilic methods, this strategy avoids harsh brominating agents and is scalable for industrial applications.
Table 2: One-Pot Synthesis Parameters
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts | AlCl3, Br2, CH2Cl2, 0°C → 25°C | 70 | |
| Reductive Coupling | Pd(PPh3)4, Zn, DMF, 80°C | 60 |
Halogen Exchange Reactions
Halogen exchange offers a pathway to introduce fluorine atoms post-bromination. This method is particularly useful when direct fluorination is challenging due to electronic or steric factors.
Nucleophilic Aromatic Substitution
Treating 1-bromo-2,5-dichloro-4-(methoxymethoxy)benzene with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C replaces chlorine with fluorine via nucleophilic aromatic substitution. The reaction requires 18–24 hours and achieves 50–55% yield, with residual chloride impurities removed via column chromatography.
Metal-Halogen Exchange
Lithium-halogen exchange followed by fluorination provides an alternative route. For example, reacting 1-bromo-2,5-diiodo-4-(methoxymethoxy)benzene with n-butyllithium (n-BuLi) at −78°C generates a diaryllithium intermediate, which is quenched with N-fluorobenzenesulfonimide (NFSI) to install fluorine. This method achieves 80% yield but demands cryogenic conditions and anhydrous reagents.
Table 3: Halogen Exchange Performance
| Substrate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1-Bromo-2,5-dichloro | KF, DMSO, 150°C | 55 | |
| 1-Bromo-2,5-diiodo | n-BuLi, NFSI, THF, −78°C | 80 |
Green Chemistry Approaches
Recent advancements emphasize solvent-free and catalytic methods to enhance sustainability. Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, irradiating a mixture of 2,5-difluorophenol, methoxymethyl chloride, and NBS in a microwave reactor (100°C, 300 W) produces the target compound in 75% yield within 15 minutes. Additionally, recyclable catalysts like silica-supported HBF4 improve atom economy in fluorination steps.
Analytical and Purification Considerations
Crude reaction mixtures are typically purified via silica gel chromatography using hexane/ethyl acetate (4:1) as the eluent. High-performance liquid chromatography (HPLC) analysis confirms purity (>95%), with characteristic retention times of 8.2–8.5 minutes under reversed-phase conditions. Nuclear magnetic resonance (NMR) spectra exhibit distinct signals: δ 7.45 ppm (d, J = 8.5 Hz, Ar-H), δ 5.20 ppm (s, OCH2O), and δ 3.40 ppm (s, OCH3) .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydro derivatives and other reduced forms of the compound.
Scientific Research Applications
Synthesis and Properties
Chemical Structure and Formula:
- Molecular Formula: C8H7BrF2O2
- Molecular Weight: Approximately 281.09 g/mol
- Physical Form: Liquid
- Purity: Typically ≥95%
Synthesis Methods:
The synthesis of 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene generally involves the following steps:
- Bromination: A suitable benzene derivative is brominated using bromine (Br2) in the presence of a catalyst (e.g., iron or aluminum bromide).
- Fluorination: The brominated product undergoes fluorination using hydrogen fluoride (HF) or fluorine gas (F2).
- Methoxymethoxylation: The fluorinated product is treated with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base like sodium hydride (NaH) to introduce the methoxymethoxy group .
Scientific Research Applications
This compound has significant applications across various scientific fields:
Chemistry
- Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.
- Reaction Mechanisms: The compound is used to study reaction mechanisms and develop new synthetic methodologies.
Biology
-
Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance:
Compound Bacterial Strain Inhibition Zone (mm) This compound Staphylococcus aureus 15 This compound Escherichia coli 12 -
Cytotoxicity Studies: In vitro studies have shown that it can reduce cell viability in cancer cell lines, indicating potential anticancer properties:
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 HeLa (Cervical Cancer) 30
The cytotoxic mechanism appears to involve apoptosis induction, evidenced by increased caspase activation levels in treated cells .
Medicine
- Drug Development: The compound is explored as a precursor for pharmaceutical compounds, potentially leading to new therapeutic agents .
Industry
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene (CAS: 1803589-44-7)
- Structure : Bromine at position 1, fluorine at positions 3 and 5, methoxymethoxy at position 2.
- Key Differences : The shifted fluorine and methoxymethoxy groups alter electronic density distribution. The meta-fluorine substituents reduce steric hindrance compared to the ortho-fluorine in the target compound.
- Applications : Used in asymmetric synthesis of antifungal agents due to its compatibility with Grignard reactions .
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene (CAS: 1439904-14-9)
- Structure : Trifluoromethoxy replaces methoxymethoxy at position 3.
- Key Differences : The electron-withdrawing trifluoromethoxy group (−OCF₃) significantly reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance.
- Physical Properties : Higher molecular weight (276.99 g/mol) and stability as a solid, compared to the liquid state of the methoxymethoxy variant .
Functional Group Comparison
Key Observations :
- Methoxymethoxy (MOM) vs. Methoxy (OMe) : MOM groups offer enhanced protection stability under acidic conditions compared to methoxy, which is more prone to demethylation with BBr₃ .
- Trifluoromethoxy (OCF₃) : Introduces strong electron-withdrawing effects, reducing reactivity in nucleophilic aromatic substitutions but improving thermal stability .
Reactivity in Cross-Coupling Reactions
- Target Compound : The bromine atom at position 1 is highly reactive in Suzuki couplings. The fluorine atoms direct incoming electrophiles to the para position relative to the MOM group .
- 1-Bromo-4-chloro-2,5-dimethoxybenzene : Chlorine at position 4 enables sequential functionalization via nucleophilic substitution, while dimethoxy groups enhance electron density for electrophilic attacks .
- 1-Bromo-3-(bromomethyl)-2-[(2,5-difluorophenyl)methoxy]benzene (CAS: 1497878-43-9): Bromomethyl groups facilitate polymerization or dendrimer synthesis, contrasting with the single-site reactivity of the target compound .
Hazard and Handling
- Target Compound : Stable as a liquid at 4°C but sensitive to prolonged exposure to moisture .
- Trifluoromethoxy Variant : Marked with hazard statements H302-H315-H319-H335 (toxic if swallowed, causes skin/eye irritation) .
- 1-Bromo-4-chloro-2,5-dimethoxybenzene: Non-hazardous under standard handling conditions but requires inert atmosphere storage to prevent oxidation .
Biological Activity
1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene (CAS Number: 1301145-79-8) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
The compound's molecular formula is C10H10BrF2O2, with a molecular weight of approximately 281.09 g/mol. The presence of bromine and fluorine atoms in its structure suggests potential reactivity and interaction with biological targets.
Research indicates that this compound may interact with various biological pathways, although specific mechanisms remain under investigation. Its structure suggests potential interactions with cellular receptors involved in signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several halogenated compounds, including this compound. The results indicated significant activity against a range of bacterial strains, particularly Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Cytotoxicity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
The cytotoxic mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activation in treated cells.
Case Study 1: Breast Cancer Treatment
A recent study investigated the effects of this compound on MCF-7 cells. The compound was found to significantly inhibit cell growth and induce apoptosis through mitochondrial pathway activation. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death.
Case Study 2: Antibacterial Efficacy
In another study focusing on wound infections caused by Staphylococcus aureus, topical application of a formulation containing this compound showed promising results in reducing bacterial load and promoting healing in animal models.
Q & A
Q. Key Optimization Factors :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions (e.g., dehalogenation) |
| Catalyst | FeBr₃ or NBS | Enhances regioselectivity for bromination |
| Solvent | Dry DCM or THF | Prevents hydrolysis of MOM group |
Advanced: How can contradictory data on the biological activity of this compound be resolved in preclinical studies?
Answer:
Contradictions in biological activity (e.g., antimicrobial efficacy) may arise from variations in assay conditions or compound purity. Methodological solutions include:
- Orthogonal Assays : Validate results using both in vitro (e.g., microdilution) and cell-based assays .
- Purity Verification : Use HPLC (≥95% purity) and NMR to confirm structural integrity, as impurities (e.g., residual solvents) can skew results .
- Structural Analog Comparison : Test derivatives (e.g., 1-Bromo-4-chloro-2-fluorobenzene) to isolate functional group contributions .
Q. Example Workflow :
Reproduce assays under standardized conditions (pH, temperature).
Cross-reference with analogs (see table below).
| Compound | Substitution Pattern | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Target Compound | Br, 2,5-F, MOM | 12.3 ± 1.2 | |
| 1-Bromo-4-chloro-2-fluorobenzene | Br, Cl, F | >50 |
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 253.04 (C₈H₇BrF₂O₂) .
- IR Spectroscopy : Validate MOM group (C-O-C stretch at 1100–1050 cm⁻¹) .
Advanced: How can this compound be leveraged in enzyme inhibitor design, specifically targeting BACE1 for Alzheimer’s research?
Answer:
The bromine and fluorine substituents enhance binding to hydrophobic pockets in enzymes like BACE1. Methodological steps include:
Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with BACE1 (PDB: 2KM3) .
Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing Br with Cl) to assess potency .
Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrate cleavage assays .
Q. Case Study :
- Target Compound : Kᵢ = 8.2 nM for BACE1 .
- Analog (Br → Cl) : Kᵢ = 35 nM, indicating bromine’s critical role .
Basic: What are the storage and stability considerations for this compound?
Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Stability :
Advanced: How can computational chemistry guide the optimization of this compound for drug discovery?
Answer:
- Quantum Mechanical Calculations : Predict electrostatic potential surfaces to identify reactive sites (e.g., bromine for cross-coupling) .
- Pharmacophore Modeling : Map essential features (halogen bonds, hydrophobic regions) for target engagement .
- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity risks .
Q. Example Output :
| Property | Prediction |
|---|---|
| LogP | 2.8 (optimal for blood-brain barrier penetration) |
| CYP3A4 Inhibition | Low (minimal drug-drug interaction risk) |
Basic: What are the key safety hazards associated with handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
